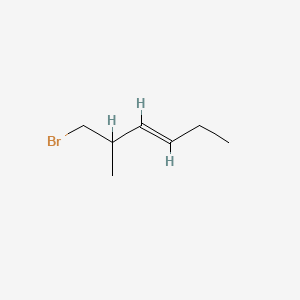
1-Bromo-2-methylhex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methylhex-3-ene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a hexene chain, which also contains a methyl group on the second carbon
Méthodes De Préparation
1-Bromo-2-methylhex-3-ene can be synthesized through several methods, including:
Analyse Des Réactions Chimiques
1-Bromo-2-methylhex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of alcohols or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Applications De Recherche Scientifique
1-Bromo-2-methylhex-3-ene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, particularly those requiring a brominated intermediate.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methylhex-3-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in radical bromination, the reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the alkene to form an allylic radical. This radical then reacts with another bromine molecule to form the final product . In electrophilic addition, the double bond of the alkene reacts with an electrophile (e.g., HBr) to form a carbocation intermediate, which then reacts with a nucleophile to form the final product .
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylhex-3-ene can be compared with other similar compounds, such as:
1-Bromo-3-methylhex-2-ene: This compound has a similar structure but differs in the position of the double bond and the bromine atom.
1-Bromo-2-methylbutane: This compound lacks the double bond present in this compound, leading to different chemical behavior and applications.
2-Bromo-2-methylpropane: Another similar compound, which has a different carbon chain length and substitution pattern, resulting in distinct reactivity and uses.
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
(E)-1-bromo-2-methylhex-3-ene |
InChI |
InChI=1S/C7H13Br/c1-3-4-5-7(2)6-8/h4-5,7H,3,6H2,1-2H3/b5-4+ |
Clé InChI |
UPNVAVVKDNTYPW-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C/C(C)CBr |
SMILES canonique |
CCC=CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


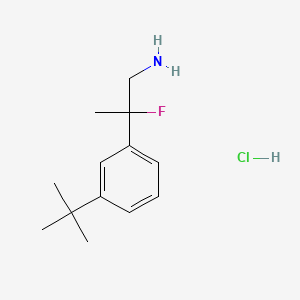

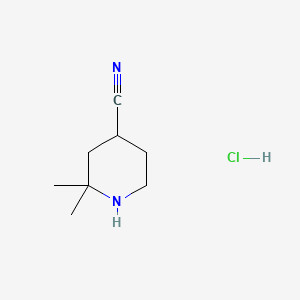

![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
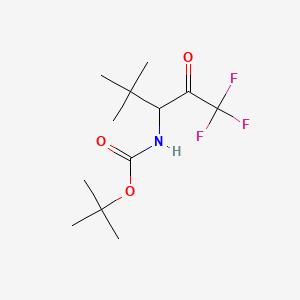
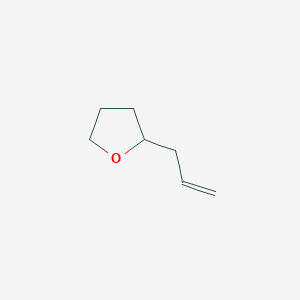
![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
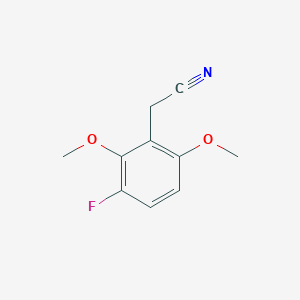
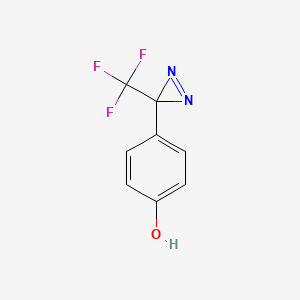
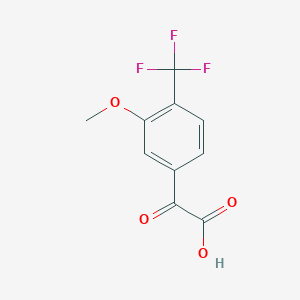
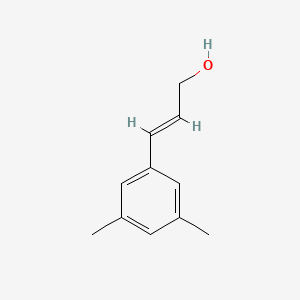
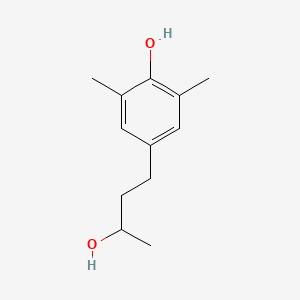
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
